3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves several steps. One common method includes the use of isoindolinone derivatives and piperidine-2,6-dione as starting materials. The reaction typically involves the formation of an amide bond between the isoindolinone and piperidine-2,6-dione under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential effects on biological pathways and protein interactions.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It reduces the expression levels of the widely interspaced zinc finger motif (WIZ) protein and induces the expression of fetal hemoglobin (HbF) protein . These actions are beneficial in treating diseases like sickle cell disease and β-thalassemia by ameliorating symptoms and improving patient outcomes .
Vergleich Mit ähnlichen Verbindungen
3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be compared with other similar compounds such as:
Lenalidomide: Known for its use in treating multiple myeloma and other cancers.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Used in similar therapeutic applications.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A lenalidomide analog useful in PROTAC research.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C13H11FN2O4 |
---|---|
Molekulargewicht |
278.24 g/mol |
IUPAC-Name |
3-(4-fluoro-5-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11FN2O4/c14-11-8(17)3-1-6-5-16(13(20)10(6)11)7-2-4-9(18)15-12(7)19/h1,3,7,17H,2,4-5H2,(H,15,18,19) |
InChI-Schlüssel |
UNOGZBCREKQZQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=C(C=C3)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.